N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
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Overview
Description
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoyl group, a carbamoyl group, and a dihydrobenzo[b][1,4]dioxine moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoyl and carbamoyl intermediates, followed by their coupling with the dihydrobenzo[b][1,4]dioxine moiety under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent quality of the compound. Industrial production also requires stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoyl and carbamoyl derivatives, as well as compounds containing the dihydrobenzo[b][1,4]dioxine moiety. Examples include:
- N-(2-benzoylphenyl)carbamoyl derivatives
- 2,3-dihydrobenzo[b][1,4]dioxine derivatives
Uniqueness
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various studies.
Properties
IUPAC Name |
N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O5/c1-19-11-13-25(23(17-19)28(33)20-7-3-2-4-8-20)32-30(35)22-9-5-6-10-24(22)31-29(34)21-12-14-26-27(18-21)37-16-15-36-26/h2-14,17-18H,15-16H2,1H3,(H,31,34)(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSOYKDNPGHXGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCCO4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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